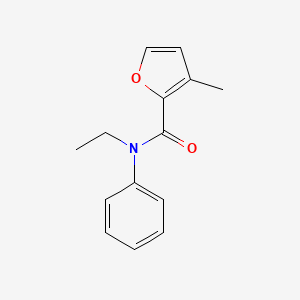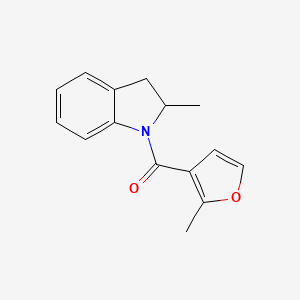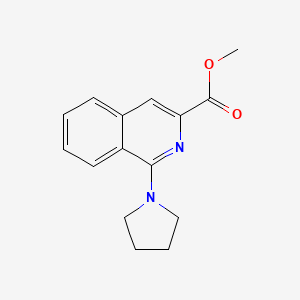![molecular formula C18H18N2O2 B7502584 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide, commonly known as DIMBOA, is a chemical compound that belongs to the class of benzamides. It is a natural compound found in maize and other grasses, which acts as a natural defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in various scientific research fields, including agriculture, medicine, and biochemistry.
作用機序
The mechanism of action of DIMBOA involves the inhibition of various enzymes and pathways involved in the growth and development of herbivores and pathogens. It also possesses antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
DIMBOA has been found to possess various biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, induction of apoptosis, and modulation of immune responses. It also possesses antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using DIMBOA in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, one of the limitations of using DIMBOA in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on DIMBOA, including:
1. Further studies on the potential therapeutic effects of DIMBOA in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Development of more efficient synthesis methods and purification techniques for DIMBOA.
3. Investigation of the potential synergistic effects of DIMBOA with other natural compounds and synthetic drugs.
4. Exploration of the potential applications of DIMBOA in other scientific research fields, including biochemistry, pharmacology, and toxicology.
5. Development of new formulations and delivery systems for DIMBOA to improve its bioavailability and efficacy.
In conclusion, DIMBOA is a natural compound with potential applications in various scientific research fields, including agriculture, medicine, and biochemistry. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research on DIMBOA is needed to fully explore its potential applications and therapeutic effects.
合成法
The synthesis of DIMBOA involves the condensation of 2-acetyl-1-pyrroline and anthranilic acid, followed by the reaction with methyl iodide. The resulting compound is then purified through chromatography to obtain pure DIMBOA.
科学的研究の応用
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural herbicide and insecticide. It has also been studied for its potential use as a natural preservative in food and feed industries. In medicine, DIMBOA has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19(18(22)15-8-3-2-4-9-15)13-17(21)20-12-11-14-7-5-6-10-16(14)20/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFILWIAZWXRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)




![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)


![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
